Methyl 2-(4-chloro-3-fluorophenyl)acrylate
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Overview
Description
Methyl 2-(4-chloro-3-fluorophenyl)acrylate is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acrylate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-3-fluorophenyl)acrylate typically involves the esterification of 2-(4-chloro-3-fluorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-3-fluorophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-3-fluorophenyl)acrylic acid.
Reduction: Formation of 2-(4-chloro-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chloro-3-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-3-fluorophenyl)acrylate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The acrylate moiety can participate in Michael addition reactions, which are important in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-3-fluorophenyl)acetate
- Methyl 2-(4-chloro-3-fluorophenyl)propanoate
- Methyl 2-(4-chloro-3-fluorophenyl)butanoate
Uniqueness
Methyl 2-(4-chloro-3-fluorophenyl)acrylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The acrylate moiety also provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKYQYJRKOVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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